molecular formula C13H20BNO4 B2786932 (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid CAS No. 871720-08-0

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid

Cat. No.: B2786932
CAS No.: 871720-08-0
M. Wt: 265.12
InChI Key: MSAGOVOMQIQREX-SECBINFHSA-N
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Description

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is a boronic acid derivative that features a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (BOC) protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-(BOC-aminoethyl)benzene with a boronic acid reagent under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Mechanism of Action

The mechanism of action of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other proteins, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases, where the boronic acid forms a tetrahedral adduct with the active site serine or threonine residues .

Properties

IUPAC Name

[4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAGOVOMQIQREX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)[C@@H](C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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